2-Methoxy-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Methoxy-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O3 . It is a solid substance at room temperature .
Synthesis Analysis
While specific synthesis methods for 2-Methoxy-4-(trifluoromethyl)benzoic acid were not found in the search results, similar compounds have been synthesized through various methods. For instance, 2-(Trifluoromethyl)benzoic acid has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(trifluoromethyl)benzoic acid consists of a benzene ring with a methoxy group (OCH3) and a trifluoromethyl group (CF3) attached to it. The carboxylic acid group (-COOH) is also attached to the benzene ring .Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethyl)benzoic acid is a solid substance at room temperature . It has a molecular weight of 220.15 g/mol . and 97% according to different sources.Scientific Research Applications
1. Functionalisation in Organic Synthesis
In organic chemistry, 2-Methoxy-4-(trifluoromethyl)benzoic acid is used for the regioselective metalation and carboxylation of benzene derivatives. Dmowski and Piasecka-Maciejewska (1998) demonstrated the functionalisation of 1,3-bis(trifluoromethyl)benzene, leading to various benzoic acid derivatives, including those similar to 2-methoxy-4-(trifluoromethyl)benzoic acid (Dmowski & Piasecka-Maciejewska, 1998).
2. Directed Lithiation
Benzoic acid derivatives, including structures analogous to 2-methoxy-4-(trifluoromethyl)benzoic acid, have been used in directed lithiation processes. Bennetau et al. (1995) explored the ortho-lithiated species of benzoic acid under standard conditions, which is crucial for introducing various functional groups into the benzoic acid framework (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
3. Synthesis of Derivatives
Jiang Jian-hui (2010) investigated a novel synthesis method for 2-amino-4-methoxy benzoic acid, starting from toluene derivatives. This approach could be relevant for synthesizing similar compounds like 2-methoxy-4-(trifluoromethyl)benzoic acid (Jiang, 2010).
4. Photophysical Properties in Lanthanide Complexes
Sivakumar et al. (2010) studied the influence of electron-releasing or withdrawing substituents, like those in 2-methoxy-4-(trifluoromethyl)benzoic acid, on the photophysical properties of lanthanide coordination compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRIRBUKLBWVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395100 | |
Record name | 2-methoxy-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzoic acid | |
CAS RN |
448-36-2 | |
Record name | 2-methoxy-4-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-4-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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